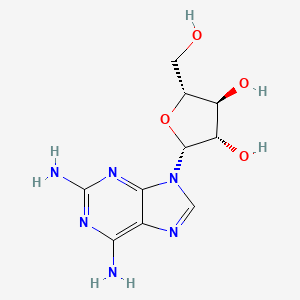

2,6-Diaminopurine arabinoside

Descripción

Overview of Purine (B94841) Nucleoside Analogs in Biomedical Research

Purine nucleoside analogs (PNAs) represent a significant class of cytotoxic drugs employed in the management of neoplastic and autoimmune diseases. nih.govbenthamscience.com These compounds are structurally similar to naturally occurring purine nucleosides like adenosine (B11128) and deoxyadenosine (B7792050). nih.gov Their mechanism of action generally involves the inhibition of DNA synthesis and repair, leading to the accumulation of DNA strand breaks and ultimately inducing apoptosis, or programmed cell death, in both proliferating and quiescent cells. nih.gov

Several PNAs have been approved by the U.S. Food and Drug Administration (FDA) and are established in clinical practice for treating hematological malignancies. benthamscience.commdpi.com Notable examples include Fludarabine (FA), Cladribine (2-CdA), and Pentostatin (DCF), which are cornerstone treatments for conditions like hairy cell leukemia, chronic lymphocytic leukemia, and low-grade non-Hodgkin's lymphoma. nih.govnih.gov More recently, a new generation of PNAs, including Clofarabine, Nelarabine (B1678015), and Forodesine, has been synthesized and introduced into clinical trials, showing promise particularly for T-cell proliferative disorders. nih.govmdpi.com The enduring interest in PNAs stems from their significant cytotoxic activity against both lymphoid and myeloid malignant cells. nih.gov

| Key Purine Nucleoside Analogs in Clinical Use | Primary Clinical Applications |

| Fludarabine (FA) | Chronic lymphocytic leukemia, non-Hodgkin's lymphoma nih.govnih.gov |

| Cladribine (2-CdA) | Hairy cell leukemia, progressive multiple sclerosis nih.govnih.gov |

| Pentostatin (DCF) | Hairy cell leukemia nih.govnih.gov |

| Nelarabine | T-cell acute lymphoblastic leukemia nih.govmdpi.com |

| Clofarabine | Acute lymphoblastic leukemia nih.gov |

| Forodesine | T-cell acute lymphoblastic leukemia, cutaneous T-cell lymphoma nih.govmdpi.com |

This table provides an overview of prominent purine nucleoside analogs and their primary applications in the biomedical field.

Historical Development and Early Investigations of 2,6-Diaminopurine (B158960) and its Derivatives

The journey toward the development of 2,6-Diaminopurine arabinoside is rooted in the early exploration of its parent compound, 2,6-Diaminopurine (DAP).

2,6-Diaminopurine, an analog of adenine (B156593), was identified as a biologically active agent early on. As far back as 1951, it was utilized in studies and treatments for leukemia. wikipedia.org Research demonstrated its ability to cause remissions in adults with acute and chronic myelocytic leukemia and to arrest the cell cycle progression in mouse leukemia cells. wikipedia.organnualreviews.org Beyond its anticancer potential, DAP also exhibited antiviral properties, notably against the vaccinia virus, a DNA virus. annualreviews.org

Further research has uncovered other unique biological roles for DAP. It is found naturally in the genetic material of the cyanophage S-2L, where it replaces adenine, likely as a host evasion mechanism. wikipedia.org This substitution is structurally significant because DAP forms three hydrogen bonds with thymine (B56734), similar to the guanine-cytosine pair, which increases the thermal stability of the DNA double helix. wikipedia.orgoup.com DAP has also been shown to correct UGA nonsense mutations by promoting translational readthrough. wikipedia.org

| Observed Biological Activities of 2,6-Diaminopurine (DAP) | Research Context | Reference |

| Antileukemic Activity | Used in leukemia treatment studies since 1951. | wikipedia.organnualreviews.org |

| Antiviral Activity | Active against vaccinia virus (a DNA virus). | annualreviews.org |

| Nucleic Acid Stabilization | Forms three hydrogen bonds with thymine, increasing DNA duplex stability. | oup.comnih.gov |

| Natural Occurrence | Replaces adenine in the genome of cyanophage S-2L. | wikipedia.org |

| Mutation Correction | Can correct UGA nonsense mutations. | wikipedia.org |

This table summarizes the key initial findings regarding the biological functions of 2,6-Diaminopurine.

The impetus for creating this compound arose from a convergence of scientific findings in the mid-20th century. In 1968, reports emerged that adenine arabinoside, a compound isolated from fermentation, possessed activity against DNA viruses. annualreviews.org This was a significant discovery, and it prompted researchers to consider other purine arabinosides. annualreviews.org

Given that 2,6-diaminopurine had already demonstrated activity against the DNA-based vaccinia virus, a logical next step was to synthesize its arabinoside derivative. annualreviews.org The hypothesis was that combining the biologically active DAP base with an arabinose sugar might result in a compound with enhanced or novel antiviral properties. annualreviews.org This led to the synthesis and subsequent investigation of this compound. annualreviews.org An important finding was that this compound is deaminated in the body to form guanine (B1146940) arabinoside, which was found to be a potent antiviral agent itself. annualreviews.org This role as a potential prodrug, which is converted into an active form in vivo, added to the rationale for its development. conicet.gov.arresearchgate.net

Initial Observations of Biological Activity for 2,6-Diaminopurine

Significance of the Arabinofuranosyl Moiety in Nucleoside Analogs

The sugar component of a nucleoside analog is critical to its biological function, and the arabinofuranosyl moiety is of particular importance in medicinal chemistry. nih.govmdpi.com Unlike the ribose sugar found in natural RNA, which has its 2'-hydroxyl group in the down (cis) position relative to the base, arabinose has its 2'-hydroxyl group in the up (trans) position. This stereochemical difference is fundamental to the activity of many arabinofuranosyl nucleoside analogs. nih.govacs.org

This structural feature is central to the inhibitory effects of widely used chemotherapy drugs like Fludarabine and Vidarabine (B1017) (araA). nih.govbiorxiv.org Research has confirmed that the arabinofuranosyl moiety itself is crucial for the inhibitory action of these analogs on enzymes such as human primase, an essential component of DNA replication. nih.govacs.org Structural and biochemical studies have revealed that a hydrogen bond donor at the 2' position of the arabinose sugar is critical for effective enzyme inhibition. acs.orgbiorxiv.org This specific interaction allows arabinofuranosyl nucleotides to bind effectively to target enzymes, often with higher affinity than their natural ribonucleotide counterparts, thereby disrupting cellular processes like DNA synthesis. nih.govbiorxiv.org

Scope and Academic Relevance of this compound Research

The academic and research interest in this compound and its parent compound is multifaceted. Beyond its direct therapeutic potential, it serves as a valuable tool and intermediate in several areas of biochemical and medicinal chemistry research.

The synthesis of this compound itself is a subject of study, with both chemical and enzymatic methods being developed. researchgate.netmadridge.org Microbial transglycosylation, using whole bacterial cells as biocatalysts, has been shown to be an efficient method for its production. conicet.gov.arresearchgate.net

In molecular biology, the 2,6-diaminopurine base is incorporated into synthetic DNA and RNA oligonucleotides to study nucleic acid structure and stability. oup.comconicet.gov.ar The additional hydrogen bond it forms with thymine or uracil (B121893) significantly increases the thermal stability of nucleic acid duplexes, which is a useful property for various molecular applications. oup.comacs.org Furthermore, because the 2-amino group of DAP protrudes into the minor groove of the DNA helix, it is used as a probe to investigate the molecular recognition between proteins, peptides, and DNA. oup.com

This compound also serves as a key intermediate in the synthesis of other important nucleoside derivatives. conicet.gov.ar For example, it can be converted to 9-β-D-arabinofuranosylguanine (ara-G), another potent antiviral agent, through enzymatic deamination. annualreviews.orgresearchgate.net This synthetic utility makes it a valuable precursor in drug development programs. conicet.gov.ar Recent research has also explored derivatives of the 2,6-diaminopurine chemotype as potential broad-spectrum antiviral agents active against a range of viruses. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTFMPXQUSBYRL-FJFJXFQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941537 | |

| Record name | 2-Imino-9-pentofuranosyl-2,9-dihydro-1H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19768-89-9, 34079-68-0 | |

| Record name | 9H-Purine-2,6-diamine, 9-b-D-xylofuranosyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019768899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sra-DAP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034079680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imino-9-pentofuranosyl-2,9-dihydro-1H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34079-68-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2,6 Diaminopurine Arabinoside

Chemical Synthesis Approaches for 2,6-Diaminopurine (B158960) Arabinoside

Challenges and Complexities in Stereospecific Chemical Synthesis

The chemical synthesis of nucleoside analogues like 2,6-diaminopurine arabinoside is a complex process. researchgate.net A primary challenge lies in achieving stereospecificity, particularly in forming the β-glycosidic bond between the purine (B94841) base and the arabinose sugar moiety. beilstein-journals.org Traditional chemical glycosylation reactions often require multiple protection and deprotection steps to shield reactive functional groups, leading to time-consuming and often low-yield processes. nih.govnih.gov

Reported Chemical Routes and Procedures

Despite the challenges, several chemical routes for the synthesis of this compound and its derivatives have been reported. A common approach involves the use of 2,6-diaminopurine as the starting base. conicet.gov.ar Another strategy utilizes halogenated purines, such as 2,6-dichloropurine (B15474) or 6-chloro-2-aminopurine, which are then subjected to nucleophilic substitution to introduce the desired amino groups. nih.gov

A more recent approach to simplify the synthesis and avoid issues with protecting groups involves using a 2-fluoro-6-amino-adenosine monomer. nih.govacs.org The electron-withdrawing nature of the fluorine atom deactivates the 6-amino group, eliminating the need for a protecting group during the subsequent phosphoramidite (B1245037) synthesis for oligonucleotide incorporation. nih.gov The fluorine can then be displaced by ammonia (B1221849) in a postsynthetic step to yield the 2,6-diaminopurine moiety. nih.govacs.org

Enzymatic and Microbial Synthesis of this compound and Related Nucleosides

Enzymatic and microbial synthesis methods provide a powerful and advantageous alternative to chemical synthesis for producing this compound. researchgate.net These biocatalytic approaches are known for their high efficiency, stereospecificity, and milder reaction conditions, often eliminating the need for complex protection and deprotection steps. nih.govresearchgate.net

Biocatalytic Transglycosylation Reactions

A key enzymatic strategy for the synthesis of purine nucleosides is transglycosylation. researchgate.netconicet.gov.ar This process involves the transfer of a sugar moiety from a donor nucleoside to an acceptor purine base, catalyzed by nucleoside phosphorylases. conicet.gov.ar This method is particularly useful for producing purine nucleoside analogs from more readily available pyrimidine (B1678525) nucleosides. researchgate.net

The transglycosylation reaction is typically mediated by the combined action of Purine Nucleoside Phosphorylase (PNP) and Pyrimidine Nucleoside Phosphorylase (PyNP). researchgate.net PyNP first catalyzes the phosphorolysis of a pyrimidine nucleoside donor (e.g., uracil (B121893) arabinoside), releasing an activated sugar phosphate (B84403) (arabinose-1-phosphate). google.com Subsequently, PNP facilitates the transfer of this sugar phosphate to the purine base acceptor, in this case, 2,6-diaminopurine, to form the desired this compound. researchgate.netgoogle.com Bacterial PNPs, particularly from E. coli, exhibit broad substrate specificity and are highly effective in synthesizing purine arabinosides. mdpi.com

Instead of using isolated enzymes, whole microbial cells are frequently employed as biocatalysts, which circumvents the need for tedious enzyme purification and can enhance enzyme stability. researchgate.netresearchgate.net Several bacterial strains have been identified as effective biocatalysts for the synthesis of this compound and other nucleosides.

Enterobacter aerogenes has been shown to be a potent producer of purine arabinosides. tandfonline.com Strains of Enterobacter aerogenes have been used to synthesize this compound with high conversion yields. researchgate.net For instance, Enterobacter aerogenes DGW-07 achieved a conversion yield of over 90% for this compound in a two-step enzymatic process. researchgate.net The enzymes within these cells, particularly nucleoside phosphorylases, are induced to high levels, making them efficient biocatalysts. academax.comzju.edu.cn

Citrobacter koseri has also been identified as an excellent biocatalyst for producing purine arabinosides through transglycosylation. researchgate.netconicet.gov.ar Immobilized whole cells of Citrobacter koseri have demonstrated high stability and reusability, making them suitable for larger-scale production. conicet.gov.arresearchgate.net Using this system, this compound was prepared with a 77% yield in 24 hours. conicet.gov.arconicet.gov.ar

Escherichia coli is another versatile whole-cell biocatalyst for nucleoside synthesis. mdpi.com E. coli cells possess the necessary nucleoside phosphorylases for efficient transglycosylation. researchgate.net Recombinant E. coli strains, overexpressing specific phosphorylase genes, have also been developed to enhance the synthesis of various nucleoside analogs. conicet.gov.ar

The table below summarizes the synthesis of this compound (DAPA) and related nucleosides using different whole-cell biocatalysts.

| Biocatalyst | Product | Yield (%) | Reaction Time (h) | Reference |

| Citrobacter koseri | This compound (DAPA) | 77 | 24 | conicet.gov.arconicet.gov.ar |

| Enterobacter gergoviae | This compound (DAPA) | 72 | 48 | researchgate.net |

| Enterobacter aerogenes DGW-07 | This compound (DAPA) | >90 | 48 | researchgate.net |

| Citrobacter koseri | Fludarabine | 58 | 14 | conicet.gov.ar |

| Citrobacter koseri | Vidarabine (B1017) | 71 | 26 | conicet.gov.ar |

Optimization of Biocatalytic Reaction Conditions (pH, temperature, substrates)

Biocatalytic methods offer an environmentally friendly alternative to chemical synthesis for producing nucleoside analogues like this compound. The efficiency of these enzymatic reactions is highly dependent on the optimization of reaction conditions such as pH, temperature, and substrate concentrations.

Whole cells of thermophilic microorganisms, such as Geobacillus stearothermophilus, are often used as biocatalysts due to the high stability of their enzymes. conicet.gov.ar For the biotransformation of 2,6-diaminopurine-2'-deoxyriboside (DAPurdRib), the optimal temperature was found to be 30°C, as higher temperatures (45°C and 60°C) led to undesirable deaminase activity. conicet.gov.ar The substrate ratio also plays a crucial role; a 6:2 mM ratio of 2,6-diaminopurine (DAPur) to 2'-deoxyuridine (B118206) (dUrd) resulted in a 90% conversion to DAPurdRib within 2 hours. conicet.gov.ar

In another study using co-expressed nucleoside phosphorylases in Escherichia coli, the optimal conditions for synthesizing 2,6-diaminopurine nucleoside (DAPR) and its deoxynucleoside form (DAPdR) were determined. nih.gov A pH of 7.5, a temperature of 50°C, and a substrate concentration of 30 mmol/L with 0.5% (v/v) recombinant bacterial cells as the catalyst led to a conversion yield of over 90% in 2 hours. nih.gov

The synthesis of guanine (B1146940) arabinoside (ara-G) from this compound (ara-DA) also benefits from optimized enzymatic conditions. The initial synthesis of ara-DA using Enterobacter aerogenes was most efficient at 60°C and pH 7.0, yielding over 90% conversion in 48 hours. researchgate.net

Table 1: Optimized Biocatalytic Reaction Conditions

| Product | Biocatalyst | Optimal pH | Optimal Temperature (°C) | Substrates & Concentration | Conversion Yield | Reference |

|---|---|---|---|---|---|---|

| DAPurdRib | Geobacillus stearothermophilus | Not Specified | 30 | DAPur (6 mM), dUrd (2 mM) | 90% (2h) | conicet.gov.ar |

| DAPR/DAPdR | Co-expressed NPases in E. coli | 7.5 | 50 | DAP (30 mmol/L) | >90% (2h) | nih.gov |

| ara-DA | Enterobacter aerogenes | 7.0 | 60 | Uracil arabinoside (30 mmol/L), DAP (10 mmol/L) | >90% (48h) | researchgate.net |

Enzymatic Conversion from 2,6-Diaminopurine to its Nucleoside Forms

The enzymatic synthesis of 2,6-diaminopurine nucleosides is a versatile and efficient method. This process, known as transglycosylation, is catalyzed by nucleoside phosphorylases (NPs) or 2'-N-deoxyribosyltransferases (NDTs). conicet.gov.ar These enzymes facilitate the transfer of a sugar moiety from a donor nucleoside to the 2,6-diaminopurine base.

Whole bacterial cells are often employed as biocatalysts, providing a natural environment for the enzymes and enabling cofactor regeneration. conicet.gov.ar For instance, Geobacillus stearothermophilus has been used to produce 2,6-diaminopurine-2'-deoxyriboside (DAPurdRib) and 2,6-diaminopurine riboside (DAPurRib). conicet.gov.ar Similarly, E. coli strains co-expressing purine nucleoside phosphorylase (PNP) and pyrimidine nucleoside phosphorylase (PyNP) have been successfully used to synthesize 2,6-diaminopurine nucleoside (DAPR) and its deoxynucleoside counterpart (DAPdR) from 2,6-diaminopurine (DAP) and either uridine (B1682114) or thymidine (B127349). nih.gov

A two-step enzymatic process has been developed for the synthesis of guanine arabinoside (ara-G). researchgate.net In the first step, this compound (ara-DA) is synthesized via transglycosylation using Enterobacter aerogenes, which contains both purine and pyrimidine nucleoside phosphorylases. researchgate.net The second step involves the conversion of ara-DA to ara-G using adenylate deaminase from Aspergillus oryzae. researchgate.net This method is advantageous as it avoids complex separation and purification steps. researchgate.net

Synthesis of Chemically Modified this compound Derivatives

Chemical modifications of this compound are undertaken to enhance its biological activity, stability, and pharmacokinetic properties. These modifications can be targeted at the sugar moiety or the purine ring.

Modifications to the sugar portion of the nucleoside can significantly impact its biological activity. For example, 2',3'-dideoxy-2',3'-difluoro-D-arabino nucleosides of 2,6-disubstituted purines have been synthesized and evaluated for their antiviral properties. researchgate.net The synthesis of these compounds often involves multiple steps, starting from a suitable sugar precursor. researchgate.net

The synthesis of 2',3'-dideoxy-2',3'-difluoro-β-D-arabinofuranosyl 2,6-diaminopurine has been reported, demonstrating potent anti-HIV-1 activity. researchgate.net Dioxolane derivatives, such as (-)-β-D-(2R,4R)-1,3-dioxolane 2,6-diamino purine (DAPD), also known as Amdoxovir, have been synthesized and show significant anti-HIV activity. nih.gov

Modifications to the purine ring can also lead to compounds with improved therapeutic potential. The synthesis of various 2,6-disubstituted purine nucleosides has been a focus of research. For instance, 2-chloro-6-methoxypurine (B2425465) can be synthesized from 2,6-dichloropurine and subsequently used to create various N9-substituted derivatives. mdpi.com

The synthesis of 2,6-disubstituted purine 2',3'-dideoxy-2',3'-difluoro-D-arabino nucleosides has been reported, with the β-2,6-diaminopurine nucleoside derivative showing strong anti-HIV-1 activity. researchgate.net Additionally, N6-methoxy-2,6-diaminopurine has been incorporated into oligonucleotides as a degenerate purine base. pnas.org

Prodrug strategies are employed to improve the delivery and efficacy of therapeutic nucleosides. This compound itself can act as a prodrug, as it can be converted in vivo by adenosine (B11128) deaminase (ADA) to 9-β-D-arabinofuranosylguanine (ara-G), a potent antiviral agent. conicet.gov.ar

The enzymatic conversion of this compound (ara-DA) to guanine arabinoside (ara-G) has been demonstrated in a two-step process. researchgate.net This involves the initial synthesis of ara-DA followed by deamination using adenylate deaminase. researchgate.net Prodrugs of (-)-β-D-(2R,4R)-1,3-dioxolane 2,6-diamino purine (DAPD) have also been synthesized by modifying the C6 position of the purine ring, resulting in enhanced anti-HIV activity. nih.gov

Purine Ring Modifications (e.g., 2,6-disubstituted purines, 4'-cyano, 4'-thioarabinofuranosyl)

Incorporation of 2,6-Diaminopurine Nucleosides into Oligonucleotides

The incorporation of 2,6-diaminopurine (DAP) nucleosides into oligonucleotides is a strategy used to enhance their binding affinity and stability. DAP can form three hydrogen bonds with thymine (B56734) in DNA and uridine in RNA, which increases the thermal stability of the resulting duplex. acs.org

Several methods have been developed for incorporating DAP into oligonucleotides. One approach involves the synthesis of phosphoramidite building blocks of DAP with protecting groups on the amino functions. tandfonline.comnih.gov However, the protection and deprotection steps can be challenging due to the different reactivities of the two amino groups. nih.gov

A more recent and efficient method utilizes a postsynthetic strategy involving 2-fluoro-6-amino-adenosine as a precursor. acs.orgnih.gov This approach avoids the need for protecting groups on the adenine (B156593) base during oligonucleotide synthesis. A subsequent treatment with ammonia converts the 2-fluoro-6-amino-adenosine into the desired 2,6-diaminopurine residue within the oligonucleotide. acs.orgnih.gov This strategy has been successfully applied to synthesize oligonucleotides with various sugar modifications, including 2'-deoxy, 2'-OMe, 2'-fluoro, ribo, and LNA. acs.org

Biochemical Metabolism and Cellular Pathways of 2,6 Diaminopurine Arabinoside

Cellular Uptake and Anabolism of 2,6-Diaminopurine (B158960) Arabinoside

The entry of 2,6-diaminopurine arabinoside (dAPara) into cells is a critical first step for its subsequent metabolic activation. Like other nucleoside analogs, its transport across the plasma membrane is mediated by specific protein transporters. researchgate.netnih.gov While the exact transporters for dAPara have not been definitively identified in all cell types, it is known that nucleoside analogs are generally taken up by equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). For instance, the related compound, 9-(2-phosphonomethoxyethyl)adenine (PMEA), is transported via a protein-mediated process, and its uptake is competitively inhibited by 9-(2-phosphonomethoxyethyl)-2,6-diaminopurine, suggesting a shared transport mechanism. nih.govamanote.com

Once inside the cell, dAPara undergoes a series of anabolic reactions to become pharmacologically active. nobelprize.org The initial and rate-limiting step in the activation of its metabolite, guanine (B1146940) arabinoside (ara-G), is phosphorylation to its monophosphate form. researchgate.net This process is catalyzed by cellular kinases. Subsequently, the monophosphate is further phosphorylated to the di- and triphosphate derivatives. researchgate.net The anabolism of dAPara and its derivatives can be influenced by the cellular environment and the presence of other substances. For example, adenine (B156593) can completely abolish the antiproliferative effects of 2,6-diaminopurine (DAP), a related compound, while having a slight enhancing effect on its deoxyriboside counterpart. nih.gov

The metabolic activation of dAPara is a key determinant of its biological activity. The efficiency of its uptake and subsequent conversion to its active triphosphate form can vary between different cell types, which may account for its selective toxicity in certain cancers. nih.govcancercareontario.ca

Deamination Pathways and Key Enzymes

A pivotal step in the metabolism of this compound is its deamination to guanine arabinoside (ara-G). nobelprize.org This conversion is catalyzed by the enzyme adenosine (B11128) deaminase (ADA). nobelprize.orgnih.govcancercareontario.ca ADA is a key enzyme in purine (B94841) metabolism, responsible for the irreversible hydrolytic deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. oup.com In the case of dAPara, ADA removes the amino group at the 6-position of the purine ring, effectively converting it into ara-G. nobelprize.orgresearchgate.net

This enzymatic conversion is highly efficient. For instance, the prodrug nelarabine (B1678015), which is the 6-methoxy derivative of ara-G, is rapidly and extensively converted to ara-G by ADA. nih.govnih.govcancercareontario.ca This rapid conversion is also observed with dAPara, where it is effectively transformed into ara-G. nobelprize.orgresearchgate.net The resulting ara-G is often the primary active metabolite responsible for the compound's therapeutic effects. nobelprize.org The deamination of dAPara to ara-G is a critical activation step, as ara-G itself possesses potent biological activity. nobelprize.org

The following table summarizes the enzymatic conversion of dAPara to ara-G by ADA:

| Substrate | Enzyme | Product | Significance |

| This compound (dAPara) | Adenosine Deaminase (ADA) | Guanine arabinoside (ara-G) | Activation to a biologically active metabolite. nobelprize.org |

Adenosine deaminase (ADA) exhibits broad substrate specificity, acting on various adenosine analogs, including those with modifications in the purine base or the sugar moiety. oup.comoup.com However, the efficiency of the deamination reaction can be significantly influenced by the structure of the substrate.

Studies have shown that 2,6-diaminopurine nucleosides can serve as substrates for ADA. oup.comresearchgate.net For example, 2,6-diaminopurine riboside is a substrate for ADA, although it is a poorer one compared to adenosine. nobelprize.org In contrast, 2,6-diaminopurine ribonucleoside in RNA is not a substrate for the RNA-editing enzyme ADAR, which catalyzes a similar reaction, highlighting differences in the base recognition strategies of these enzymes. nih.gov

The affinity of ADA for its substrates can be quantified by the Michaelis-Menten constant (Km). For the related compound DAPD ((-)-β-D-2,6-diaminopurine dioxolane), the Km value for calf adenosine deaminase was determined to be 15 ± 0.7 μM, which is similar to that of adenosine. researchgate.net However, the catalytic rate (kcat) for DAPD was 540-fold slower than for adenosine, indicating a lower catalytic efficiency for this analog. researchgate.net

The table below presents data on the substrate specificity of ADA for various purine nucleosides, based on studies with Arthrobacter oxydans ADA. oup.com

| Substrate | Conversion Yield (%) | Reaction Time (h) |

| This compound | 60 | 72 |

| Adenosine arabinoside | 95 | 48 |

| 2,6-Diaminopurine riboside | 80 | 24 |

| Adenosine | 100 | 2 |

Data adapted from a study on Arthrobacter oxydans ADA. oup.com

These findings indicate that while dAPara is a substrate for ADA, the conversion rate may be slower compared to the natural substrate adenosine. This difference in substrate affinity and catalytic efficiency can have significant implications for the pharmacokinetic and pharmacodynamic properties of the compound.

Role of Adenosine Deaminase (ADA) in Conversion to Guanine Arabinoside (ara-G)

Phosphorylation and Activation to Nucleotides

Following its deamination to guanine arabinoside (ara-G), the nucleoside undergoes sequential phosphorylation to form its active triphosphate derivative, ara-GTP. researchgate.netcancercareontario.ca This process is crucial for the compound's cytotoxic effects. The initial phosphorylation to ara-G monophosphate (ara-GMP) is the rate-limiting step in this activation pathway. researchgate.net Subsequently, ara-GMP is further phosphorylated to ara-GDP and finally to ara-GTP.

In cells treated with 2,6-diaminopurine (DAP), high levels of DAP riboside triphosphate have been measured, which is accompanied by a significant decrease in cellular ATP levels. nih.gov This suggests that the diaminopurine nucleoside can be efficiently converted to its triphosphate form, which can then interfere with normal cellular processes. The accumulation of the triphosphate derivative is a key factor in the compound's mechanism of action, as it can be incorporated into DNA and inhibit DNA synthesis, leading to cell death. researchgate.netcancercareontario.ca

The accumulation of ara-GTP has been shown to be higher in T-cells compared to B-cells, which may explain the selective cytotoxicity of nelarabine (the prodrug of ara-G) in T-cell malignancies. cancercareontario.ca

The phosphorylation of ara-G to its active triphosphate form is carried out by cellular kinases. researchgate.net Deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK) are the primary enzymes responsible for the initial phosphorylation of ara-G to ara-GMP. researchgate.netnih.gov The activity of these kinases is a critical determinant of the extent of ara-GTP accumulation and, consequently, the drug's efficacy.

In addition to kinases, purine nucleoside phosphorylase (PNP) can also play a role in the metabolism of 2,6-diaminopurine and its nucleosides. nih.govresearchgate.net PNP can catalyze the reversible phosphorolysis of nucleosides to the free base and a sugar-1-phosphate. researchgate.net 2,6-diaminopurine itself can be activated through the PNP reaction. nih.gov

The following table summarizes the key enzymes involved in the phosphorylation and activation of dAPara metabolites:

| Metabolic Step | Enzyme(s) | Product |

| ara-G → ara-GMP | Deoxycytidine kinase (dCK), Deoxyguanosine kinase (dGK) | ara-G monophosphate (ara-GMP) |

| ara-GMP → ara-GDP | Guanylate kinase | ara-G diphosphate (B83284) (ara-GDP) |

| ara-GDP → ara-GTP | Nucleoside diphosphate kinase | ara-G triphosphate (ara-GTP) |

| DAP + Ribose-1-phosphate ↔ DAP riboside + Phosphate (B84403) | Purine Nucleoside Phosphorylase (PNP) | DAP riboside |

Formation of Triphosphate Derivatives (e.g., ara-ATP, ara-GTP)

Interaction with Purine Salvage Pathways

The metabolic fate of this compound, an analog of the natural purine nucleoside adenosine, is intrinsically linked to the cellular machinery of purine salvage. Unlike the de novo synthesis pathway, which builds purines from simpler precursors, the salvage pathway recycles pre-formed bases and nucleosides. This compound enters these pathways and undergoes specific enzymatic conversions that are crucial for its biological activity.

The activation of the purine base 2,6-diaminopurine (DAP) is primarily mediated by adenine phosphoribosyltransferase (APRT), an enzyme that catalyzes the conversion of adenine to adenosine monophosphate (AMP). nobelprize.org Early research deduced that DAP is anabolized by the same enzyme as adenine, namely APRT. nobelprize.org This enzyme transfers a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the purine base, forming a nucleotide. It is likely that this compound is first cleaved by a purine nucleoside phosphorylase (PNP) into its constituent base, DAP, and an arabinose-1-phosphate moiety. The liberated DAP base can then be converted into a nucleotide by APRT. nih.gov

Resistance to the cytotoxic effects of DAP has been directly linked to the loss of APRT function. wikipedia.org Cancer cells and bacteria like Escherichia coli can develop resistance by acquiring mutations in the apt gene, which encodes for APRT. wikipedia.orgnih.gov These mutations render the enzyme incapable of metabolizing DAP into its active nucleotide form, thereby preventing its cytotoxic effects. This mechanism of resistance underscores the critical role of APRT in the bioactivation of the 2,6-diaminopurine moiety. nobelprize.orgwikipedia.org While this resistance is well-documented for the base, another identified resistance mechanism for a diaminopurine analog prodrug involves mutations in the adenosine deaminase-like (ADAL) protein, which prevents the conversion to its active guanine form. iiarjournals.org

Table 1: Enzymes Involved in the Metabolism of this compound and Related Analogs This table is interactive. You can sort and filter the data.

A pivotal metabolic step for this compound is its deamination by adenosine deaminase (ADA). This enzyme converts it directly into guanine arabinoside (ara-G). conicet.gov.arannualreviews.org This biotransformation is a significant form of interference in the normal purine interconversion pathways. Instead of following the metabolic route of an adenine analog, it is shunted into the guanine pathway. This is particularly noteworthy because ara-G is itself a potent antiviral agent. annualreviews.org Therefore, this metabolic step is not a detoxification route but rather a bioactivation process, converting one active compound into another.

This contrasts sharply with the metabolism of the closely related adenine arabinoside (vidarabine), which is also deaminated by ADA but to hypoxanthine (B114508) arabinoside (ara-H), a significantly less active metabolite. annualreviews.orgwikipedia.org The product of DAP's anabolism has been shown to interfere with purine interconversion, a finding that predated the full elucidation of these specific pathways. nobelprize.org This metabolic conversion to a guanine analog is a recurring theme for diaminopurine compounds; for example, 2,6-diaminopurine 2'-deoxyriboside is also a substrate for ADA, leading to the formation of deoxyguanosine. nih.gov

Adenine Phosphoribosyltransferase (APRT) Activity and Resistance Mechanisms

Comparative Metabolism with Other Purine Nucleosides and Analogs

The metabolism of this compound is distinct when compared to other purine nucleoside analogs, a factor that profoundly influences its therapeutic profile.

A primary point of comparison is with vidarabine (B1017) (adenine arabinoside, ara-A). Both are arabinofuranosyl nucleosides and substrates for adenosine deaminase (ADA). However, the metabolic outcomes are vastly different. As noted, this compound is converted to the equally potent guanine arabinoside (ara-G). annualreviews.org Conversely, vidarabine is deaminated to hypoxanthine arabinoside (ara-H), resulting in a 10-fold reduction in antiviral potency. wikipedia.org This makes the deamination of this compound a significant advantage, as it preserves and extends the compound's activity, whereas the deamination of vidarabine is a major pathway of inactivation.

The metabolism also differs from its own base and deoxyriboside forms. The free base, 2,6-diaminopurine (DAP), is activated via a phosphoribosyl-pyrophosphate-dependent reaction catalyzed by APRT to form ribonucleotides. nih.gov In contrast, the deoxyriboside analog, 2,6-diaminopurine 2'-deoxyriboside (DAPdR), primarily acts as a precursor for deoxyguanosine through the action of ADA. nih.gov

Other diaminopurine prodrugs, such as (-)-beta-D-2,6-diaminopurine dioxolane (DAPD), follow a similar metabolic logic. DAPD was designed as a water-soluble prodrug that is deaminated by ADA to yield the active antiviral agent, dioxolane guanine (DXG). nih.gov This strategy leverages the same enzymatic conversion seen with this compound to produce an active guanine analog.

Table 2: Comparative Metabolic Fates of Purine Arabinoside Analogs This table is interactive. You can sort and filter the data.

Molecular Mechanisms of Action of 2,6 Diaminopurine Arabinoside

Inhibition of Viral Replication Mechanisms

2,6-Diaminopurine (B158960) arabinoside demonstrates significant potential as an antiviral agent, particularly against DNA viruses like herpes simplex virus (HSV) and vaccinia virus. cymitquimica.comconicet.gov.ar Its efficacy stems from its ability to be metabolized into an active form that disrupts the viral life cycle. cymitquimica.com

Direct Inhibition of Viral Polymerases (e.g., DNA Polymerase)

Once inside a host cell, 2,6-diaminopurine arabinoside is converted to its triphosphate derivative. This active form acts as a competitive inhibitor of viral DNA polymerase. drugbank.com It competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for the active site of the viral enzyme. drugbank.com This competition effectively hinders the polymerase's ability to synthesize new viral DNA, thereby halting viral replication. drugbank.com For instance, the triphosphate form of the related compound vidarabine (B1017) (ara-A), to which DAPA is rapidly converted in vivo by adenosine (B11128) deaminase, is a potent inhibitor of HSV DNA polymerase. conicet.gov.ardrugbank.com

Chain Termination upon Incorporation into Viral Nucleic Acids

In addition to inhibiting viral polymerases, the triphosphate metabolite of this compound can be incorporated into the growing viral DNA chain. drugbank.comamericanchemicalsuppliers.com The presence of the arabinose sugar, instead of the natural deoxyribose, in its structure prevents the formation of the necessary phosphodiester bond with the next incoming nucleotide. This structural alteration leads to the termination of the elongating DNA strand, a process known as chain termination. drugbank.comamericanchemicalsuppliers.com This premature cessation of DNA synthesis results in incomplete and non-functional viral genomes, thereby preventing the production of new infectious virus particles. drugbank.com

Preferential Phosphorylation by Viral Enzymes (e.g., Thymidine (B127349) Kinase)

A key aspect of the selective antiviral activity of some nucleoside analogs is their preferential activation by viral enzymes. Herpesviruses, for example, encode their own thymidine kinase (TK), which has a broader substrate specificity than the corresponding human cellular enzyme. nih.gov This viral TK can efficiently phosphorylate certain nucleoside analogs, initiating their conversion into the active triphosphate form. nih.gov While some potent anti-HSV drugs are excellent substrates for viral TK, the activation of this compound and its derivatives can also be facilitated by these viral enzymes, contributing to their antiviral effect. nih.govnobelprize.org This selective phosphorylation in virus-infected cells leads to a higher concentration of the active drug where it is needed most, minimizing toxicity to uninfected host cells. cymitquimica.com

Anticancer Mechanisms at the Cellular Level

The parent compound, 2,6-diaminopurine (DAP), and its derivatives have been investigated for their anticancer properties since the 1950s. nobelprize.orgwikipedia.org These compounds interfere with fundamental cellular processes, leading to the inhibition of cancer cell growth.

Inhibition of DNA Synthesis

Similar to its antiviral mechanism, a primary mode of anticancer action for purine (B94841) analogs is the inhibition of DNA synthesis. conicet.gov.arnih.gov Once metabolized to their active triphosphate forms, they can be incorporated into the DNA of cancer cells. nih.gov This incorporation can disrupt the normal process of DNA replication, leading to cell cycle arrest and ultimately cell death. nih.gov For example, the related deoxyadenosine analog, cladribine, once incorporated, significantly retards further DNA chain elongation. nih.gov Studies with L1210 mouse leukemia cells have shown that 2,6-diaminopurine can arrest the cell cycle, highlighting its impact on DNA replication processes. nih.gov

Targeting Ribonucleotide Reductase

Ribonucleotide reductase (RNR) is a crucial enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. frontiersin.org This makes RNR a prime target for anticancer therapies. frontiersin.org The deoxyriboside of 2,6-diaminopurine has been identified as a compound whose biochemical target is ribonucleotide reductase. nih.gov Inhibition of this enzyme depletes the pool of deoxyribonucleotides available for DNA synthesis, thereby halting cell proliferation. nih.gov This mechanism is particularly relevant as RNR is often upregulated in cancer cells to support their rapid division. nih.gov

Cell Cycle Perturbation and Arrest in Preclinical Models (G1/G0, G2/M phases)

The specific effects of this compound (ara-DAP) on cell cycle progression are not extensively detailed in the available scientific literature. However, studies on closely related analogs, such as 2,6-diaminopurine (DAP) and its deoxyriboside form (DAPdR), provide insights into the potential mechanisms. In preclinical models using L1210 mouse leukemia cells, these related compounds demonstrated distinct effects on cell cycle distribution. nih.gov Treatment with DAP resulted in an accumulation of cells in the G2/M phase, whereas DAPdR caused cell cycle arrest in the G1/G0 phase. nih.gov The base, 2,6-diaminopurine, has been known to arrest the progression of the cell cycle in mouse leukemia cells since 1989. wikipedia.org Furthermore, some purine derivatives are recognized for their ability to induce cell differentiation, a process often preceded by growth arrest in the G1 phase of the cell cycle. scirp.org

Table 1: Effects of 2,6-Diaminopurine (DAP) Analogs on Cell Cycle in L1210 Mouse Leukemia Cells

| Compound | Cell Cycle Phase of Arrest/Accumulation |

| 2,6-Diaminopurine (DAP) | G2/M Accumulation |

| 2,6-Diaminopurine Deoxyriboside (DAPdR) | G1/G0 Arrest |

| This compound (ara-DAP) | Data not available in searched literature |

Induction of Apoptosis in Cancer Cell Lines (In Vitro)

Direct evidence detailing the induction of apoptosis in cancer cell lines specifically by this compound is limited in the reviewed literature. Its primary role in some contexts appears to be as a prodrug. For instance, in antiviral applications, this compound is metabolized in vivo to guanine (B1146940) arabinoside, which is the active antiviral agent. healthylifegen.com

However, studies on the parent compound, 2,6-diaminopurine (DAP), and other derivatives suggest potential pro-apoptotic mechanisms. Treatment of Calu-6 cancer cells, which harbor a TP53 gene with a nonsense mutation, with DAP led to an increase in the level of the p53 tumor suppressor protein. nih.gov The p53 protein is a critical mediator of apoptosis. Additionally, other purine analogs are known to function as antimetabolites that, after intracellular phosphorylation, can be incorporated into DNA, leading to the inhibition of DNA synthesis, DNA damage, and subsequent activation of apoptotic pathways. vdoc.pub For example, a prodrug of a CNDAG, which contains the 2,6-diaminopurine base attached to a modified arabinose sugar, was shown to activate ATM-dependent DNA damage response pathways, a key step in initiating apoptosis. researchgate.net

Modulation of Cellular Nucleotide Pools

Specific data on how this compound modulates cellular nucleotide pools is not extensively covered in the available research. It was hypothesized that because its riboside form is a poor substrate for adenosine deaminase, this compound might persist longer in vivo than adenine (B156593) arabinoside, suggesting a potential for prolonged interaction with cellular metabolic pathways. nih.gov

Studies on its related analogs have shown significant perturbation of nucleotide levels. In L1210 cells exposed to 2,6-diaminopurine (DAP), researchers measured high levels of DAP riboside triphosphate and a corresponding sharp decrease in adenosine triphosphate (ATP) levels. nih.gov In contrast, treatment with 2,6-diaminopurine deoxyriboside (DAPdR) resulted in a drastic, up to 1100-fold, expansion of the deoxyguanosine triphosphate (dGTP) pool, which was linked to the inhibition of ribonucleotide reductase. nih.govresearchgate.net This imbalance in deoxynucleotide pools is a known mechanism of cytotoxicity for many nucleoside analogs. nih.gov

Table 2: Effects of 2,6-Diaminopurine (DAP) Analogs on Nucleotide Pools in L1210 Cells

| Compound | Effect on Nucleotide Pools |

| 2,6-Diaminopurine (DAP) | ↑ DAP riboside triphosphate, ↓ ATP |

| 2,6-Diaminopurine Deoxyriboside (DAPdR) | ↑↑ dGTP (up to 1100-fold) |

| This compound (ara-DAP) | Data not available in searched literature |

Effects on DNA/RNA Stability and Conformation

When incorporated into a DNA duplex, 2,6-diaminopurine (DAP, also known as 2-aminoadenine) forms a base pair with thymine (B56734) (T). Unlike the canonical adenine-thymine (A-T) pair which is connected by two hydrogen bonds, the DAP-T pair is stabilized by three hydrogen bonds. wikipedia.org The additional hydrogen bond is formed by the amino group at the C2 position of the purine ring. wikipedia.org

This third hydrogen bond significantly enhances the thermodynamic stability of the DNA duplex. wikipedia.orgresearchgate.net Experimental studies have quantified this stabilizing effect. Thermal melting experiments show that substituting DAP for adenine raises the melting temperature (Tm) of DNA duplexes. wikipedia.org It has been reported that each substitution of an A-T pair with a DAP-T pair can increase the duplex melting temperature by approximately 1.5°C to 3°C. wikipedia.orggoogle.com This increased stability is observed in various nucleic acid structures, including DNA/DNA, DNA/RNA, and TNA/DNA duplexes. researchgate.net

The substitution of adenine with 2,6-diaminopurine not only increases thermal stability but also alters the conformational and mechanical properties of the DNA double helix. Atomic force microscopy (AFM) and magnetic tweezer experiments have revealed that DAP substitution increases the flexural rigidity, or persistence length, of double-stranded DNA. nih.gov

Despite increasing rigidity, DAP incorporation also appears to facilitate conformational shifts. Under zero tension, as observed by AFM, DNA containing DAP has a shorter contour length compared to wild-type DNA. nih.gov This suggests a bias toward non-B-form DNA helical conformations. nih.gov However, when placed under tension, the dynamic contour lengths become similar. nih.gov

Table 3: Summary of Compound Names

| Abbreviation | Full Chemical Name |

| 2,6-DAP / DAP | 2,6-Diaminopurine |

| ara-DAP | This compound / 9-(β-D-Arabinofuranosyl)-2,6-diaminopurine |

| DAPdR | 2,6-Diaminopurine deoxyriboside |

| DAPR | 2,6-Diaminopurine riboside |

| A | Adenine |

| T | Thymine |

| ATP | Adenosine triphosphate |

| dGTP | Deoxyguanosine triphosphate |

| ara-A | Adenine arabinoside / Vidarabine |

| F-ara-A | 9-beta-D-arabinofuranosyl-2-fluoroadenine / Fludarabine |

| ara-C | 1-beta-D-arabinofuranosylcytosine / Cytarabine (B982) |

| CNDAG | 9-(2-C-cyano-2-deoxy-1-β-d-arabino-pentofuranosyl)guanine |

| p53 | Tumor protein p53 |

| ATM | Ataxia-telangiectasia mutated |

| Guanine arabinoside | 9-β-D-arabinofuranosylguanine |

Preclinical Biological Activities and Therapeutic Potential Non Clinical Investigations

Antiviral Activity in In Vitro and Animal Models

Initial antiviral screening of 2,6-diaminopurine (B158960) arabinoside (ara-DAP) revealed its activity against Herpes Simplex Virus (HSV). annualreviews.org Subsequent research further substantiated these findings, demonstrating that ara-DAP is effective against both HSV-1 and HSV-2. asu.edu In animal models, specifically mice infected with HSV, ara-DAP has shown notable efficacy. annualreviews.org

The mechanism of action involves the in vivo deamination of ara-DAP to guanine (B1146940) arabinoside (ara-G), which is also a potent antiviral agent. annualreviews.org This conversion is significant because the deamination of a similar compound, adenine (B156593) arabinoside (ara-A), leads to a substantial loss of antiviral potency. annualreviews.org The discovery of ara-DAP's anti-HSV activity spurred further investigation into purine (B94841) arabinosides as a class of antiviral compounds. annualreviews.orgasu.edu

It has been noted that 2,6-diaminopurine-2',3'-dideoxyriboside (ddDAPR) can significantly enhance the antiviral activity of ara-A against both HSV-1 and HSV-2. researchgate.net Another related compound, 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (B43567) (PMEDAP), has also demonstrated in vitro efficacy against HSV. nih.gov In vivo studies in mice with intracutaneous or intracerebral HSV-1 or HSV-2 infections showed that PMEDAP, when administered topically or intraperitoneally, could suppress lesion development and reduce mortality. asm.org

Table 1: In Vitro Efficacy of 2,6-Diaminopurine Arabinoside and Related Compounds against Herpes Simplex Virus (HSV)

| Compound | Virus Type(s) | Key Findings | Reference(s) |

|---|---|---|---|

| This compound (ara-DAP) | HSV, HSV-1, HSV-2 | Active in vitro and in mice. Deaminates to the equally potent ara-G. | annualreviews.orgasu.edu |

| 2,6-Diaminopurine-2',3'-dideoxyriboside (ddDAPR) | HSV-1, HSV-2 | Potentiates the antiviral activity of ara-A. | researchgate.net |

| 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) | HSV-1, HSV-2 | Effective in vitro. Topical and parenteral administration reduces lesions and mortality in mice. | nih.govasm.org |

| (S)-HPMPDAP | HSV-1, HSV-2, ACVr HSV-1 | Similar EC50 values to (S)-HPMPC. | semanticscholar.org |

The antiviral activity of this compound extends to the vaccinia virus, a member of the poxvirus family. annualreviews.org Early studies demonstrated that ara-DAP was effective against vaccinia virus in mice. annualreviews.orgnobelprize.org This finding was part of the initial discovery that positioned ara-DAP as a promising antiviral candidate. annualreviews.org

Similar to its action against HSV, the parent compound 2,6-diaminopurine had previously shown activity against vaccinia virus. annualreviews.org This observation was a key factor in the decision to synthesize and test its arabinoside derivative. annualreviews.org Furthermore, the compound 2,6-diaminopurine-2',3'-dideoxyriboside (ddDAPR) has been shown to significantly potentiate the antiviral effects of ara-A against vaccinia virus. researchgate.netconicet.gov.ar

More recent research has focused on other derivatives, such as (S)-1-[3-hydroxy-2-(phosphonomethoxypropyl)-2,6-diaminopurine] ((S)-HPMPDAP), which is considered one of the most potent acyclic nucleoside phosphonates against poxviruses. nih.gov Studies have shown that (S)-HPMPDAP is highly effective in treating vaccinia virus infections. nih.gov

Table 2: In Vitro and In Vivo Efficacy of this compound and Related Compounds against Vaccinia Virus

| Compound | Model | Key Findings | Reference(s) |

|---|---|---|---|

| This compound (ara-DAP) | Mice | Active against vaccinia virus in vivo. | annualreviews.orgnobelprize.org |

| 2,6-Diaminopurine-2',3'-dideoxyriboside (ddDAPR) | In vitro | Potentiates the antiviral activity of ara-A. | researchgate.netconicet.gov.ar |

| (S)-HPMPDAP | In vitro | One of the most potent ANPs against poxviruses. | nih.gov |

The dioxolane derivative of 2,6-diaminopurine, (-)-β-d-2,6-diaminopurine dioxolane (DAPD), has been identified as a nucleoside reverse transcriptase inhibitor with activity against HIV-1. nih.govnih.gov DAPD functions as a water-soluble prodrug, which is converted to (-)-β-d-dioxolane guanine (DXG) through deamination by adenosine (B11128) deaminase. nih.govnih.gov

In cellular models, including CEM cells and peripheral blood mononuclear cells (PBMCs), treatment with DAPD or DXG leads to the detection of only the 5'-triphosphate of DXG (DXG-TP). nih.govnih.gov DXG-TP acts as a potent alternative substrate inhibitor of HIV-1 reverse transcriptase. nih.govnih.gov Both DAPD and its metabolite DXG have demonstrated significant in vitro anti-HIV activity against both wild-type and drug-resistant strains of the virus. nih.gov

Another related compound, 2,6-diaminopurine-2',3'-dideoxyriboside (ddDAPR), is also a potent and selective inhibitor of HIV. conicet.gov.ar Furthermore, a series of 2',3'-dideoxy-2',3'-difluoro-D-arabinofuranosyl 2,6-disubstituted purine nucleosides have been synthesized and evaluated for their anti-HIV-1 activity. Among these, the β-2,6-diaminopurine nucleoside demonstrated potent anti-HIV-1 activity with an EC50 of 0.56 μM. researchgate.net

Table 3: In Vitro Anti-HIV-1 Activity of this compound Derivatives

| Compound | Cell Line(s) | EC50 Value | Key Findings | Reference(s) |

|---|---|---|---|---|

| (-)-β-d-2,6-Diaminopurine dioxolane (DAPD) | MT2 cells, PBMCs | Not specified | Prodrug for DXG; active against wild-type and drug-resistant HIV-1. | nih.govnih.govnih.gov |

| 2,6-Diaminopurine-2',3'-dideoxyriboside (ddDAPR) | Not specified | Not specified | Potent and selective inhibitor of HIV. | conicet.gov.ar |

| β-2,6-diaminopurine-2',3'-dideoxy-2',3'-difluoro-D-arabinofuranosyl nucleoside | Not specified | 0.56 µM | Potent anti-HIV-1 activity. | researchgate.net |

A novel 2,6-diaminopurine analog, beta-LPA, has demonstrated potent anti-Hepatitis B Virus (HBV) activity in preclinical studies. nih.gov In the HepG2.2.15 cell line, beta-LPA exhibited a 50% effective concentration (EC50) of 0.01 µM against HBV, as measured by the analysis of secreted and intracellular episomal HBV DNA. nih.gov However, the compound did not show significant inhibitory effects on the levels of HBV surface antigen (HBsAg) and e antigen (HBeAg) in the treated cultures. nih.gov

Importantly, beta-LPA did not display any cytotoxicity up to a concentration of 0.4 µM, with a 50% cytotoxic concentration (CC50) of 50 µM. nih.gov Additionally, treatment with beta-LPA did not result in any apparent inhibitory effects on mitochondrial DNA content. nih.gov Another diaminopurine derivative, 2,6-diaminopurine-2',3'-dideoxyriboside (ddDAPR), has also been identified as a potent and selective inhibitor of HBV. conicet.gov.ar

Table 4: In Vitro Anti-HBV Activity of 2,6-Diaminopurine Analogs

| Compound | Cell Line | EC50 Value | CC50 Value | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| beta-LPA | HepG2.2.15 | 0.01 µM | 50 µM | Potent inhibition of HBV DNA synthesis with no significant toxicity. | nih.gov |

| 2,6-Diaminopurine-2',3'-dideoxyriboside (ddDAPR) | Not specified | Not specified | Not specified | Potent and selective inhibitor of HBV. | conicet.gov.ar |

Research into the antiviral spectrum of 2,6-diaminopurine derivatives has included investigations against Human Cytomegalovirus (HCMV) and Pseudorabies Virus (PRV). A series of acyclic selenopurine nucleosides, including 2,6-diaminopurine derivatives, were synthesized and evaluated for their antiviral activity. mdpi.com These 2,6-diaminopurine derivatives exhibited significant anti-HCMV activity. mdpi.com It is hypothesized that these compounds may act as prodrugs, being converted to seleno-ganciclovir by cellular deaminases. mdpi.com

In studies with the acyclic nucleoside phosphonate (B1237965) (S)-HPMPDAP, the compound showed efficacy against HCMV. semanticscholar.org Specifically, PMEDAP, the 2,6-diaminopurine counterpart of PMEA, is highly effective against HCMV, inhibiting the expression of late antigens. semanticscholar.org While specific data on the activity of this compound against Pseudorabies Virus is not detailed in the provided context, the broad-spectrum activity of its derivatives against various herpesviruses suggests potential efficacy.

Table 5: In Vitro Anti-HCMV Activity of 2,6-Diaminopurine Derivatives

| Compound | Virus | Key Findings | Reference(s) |

|---|---|---|---|

| Acyclic selenopurine 2,6-diaminopurine derivatives | HCMV | Exhibited significant anti-HCMV activity, potentially as prodrugs of seleno-ganciclovir. | mdpi.com |

| (S)-HPMPDAP | HCMV | Demonstrated efficacy against HCMV. | semanticscholar.org |

| PMEDAP | HCMV | Highly effective, inhibits expression of late antigens. | semanticscholar.org |

Activity against Hepatitis B Virus (HBV)

Anticancer Activity in Cell Culture and In Vivo (Animal) Models

The parent compound, 2,6-diaminopurine, was one of the early purine analogs investigated for its anticancer properties. karger.com It demonstrated activity against mouse leukemia, producing increases in survival. annualreviews.org This initial finding spurred the exploration of other diaminopurine derivatives as potential anticancer agents.

In more recent studies, 2,6-diaminopurine (DAP) has been identified as a highly potent corrector of UGA nonsense mutations. nih.gov In Calu-6 cancer cells, which have a UGA nonsense mutation in the TP53 gene, treatment with DAP led to an increase in p53 protein levels. nih.gov Furthermore, in immunodeficient nude mice injected with Calu-6 cells, DAP treatment was shown to decrease the growth of the resulting tumors. nih.gov

While the provided information primarily focuses on the antiviral activities of this compound and its derivatives, the foundational anticancer activity of the base compound, 2,6-diaminopurine, is well-established. The use of 2,6-diaminopurine-2'-deoxyriboside as a prodrug for 2'-deoxyguanosine (B1662781) in mouse lymphocytic leukemia cells has also been reported. researchgate.net

Table 6: Anticancer Activity of 2,6-Diaminopurine and its Derivatives

| Compound | Cancer Model | Key Findings | Reference(s) |

|---|---|---|---|

| 2,6-Diaminopurine | Mouse leukemia | Increased survival rates. | annualreviews.org |

| 2,6-Diaminopurine (DAP) | Calu-6 cancer cells (in vitro), Nude mice with Calu-6 tumors (in vivo) | Increased p53 levels in vitro; decreased tumor growth in vivo. | nih.gov |

| 2,6-Diaminopurine-2'-deoxyriboside | Mouse lymphocytic leukemia cells | Used as a prodrug for 2'-deoxyguanosine. | researchgate.net |

Inhibition of Leukemia Cell Proliferation (e.g., L1210 mouse leukemia cells)

The antiproliferative activity of 2,6-diaminopurine derivatives has been evaluated in various cancer cell models. Notably, 2,6-diaminopurine was found to inhibit the growth of mouse leukemia cells. wikipedia.org In studies using L1210 mouse leukemia cells, 2,6-diaminopurinedeoxyriboside (DAPdR), a related compound, demonstrated a significant, concentration-dependent decrease in DNA synthesis. nih.gov This inhibition of proliferation is linked to the compound's ability to act as a prodrug for deoxyguanosine. nih.gov Exposure of L1210 cells to DAPdR resulted in a substantial increase in dGTP levels, which in turn inhibits ribonucleotide reductase, a crucial enzyme for DNA synthesis. nih.gov A 50% inhibition of L1210 cell growth was observed at a concentration of 0.14 mM DAPdR after a 72-hour incubation period. nih.gov

The L1210 cell line, derived from murine lymphocytic leukemia, is a well-established model for leukemia research. ebiohippo.com These cells are grown in suspension and are tumorigenic in specific mouse strains, making them a valuable tool for studying leukemia pathogenesis and therapeutic responses. ebiohippo.com

Cytotoxicity against Human Leukemic T-cell Lines and Other Cancer Cell Lines

The cytotoxic effects of this compound and related compounds extend to human cancer cell lines. Guanine arabinoside (ara-G), a compound to which some diaminopurine derivatives are converted, has shown efficacy against T-cell lines and fresh human T-leukemic cells. nih.gov The water-soluble prodrug 2-amino-6-methoxypurine (B23567) arabinoside is converted to ara-G and has demonstrated selectivity for transformed T-cells over B-cells. nih.gov

Studies have also explored the cytotoxic potential of various compounds against human myeloid leukemia (HL-60) and human T4-lymphoblastoid (CEM-SS) cell lines. ajol.info For instance, betulinic acid and its acetate (B1210297) derivative have shown significant cytotoxicity against these leukemia cell lines. ajol.info The evaluation of novel compounds for their cytotoxic and selective effects on various cancer cells, including leukemia cell lines like CEM, is an active area of research. utep.edu Furthermore, microbial synthesis has been used to produce purine arabinosides, with thioguanine arabinoside and 2-methyladenine (B73300) arabinoside showing potent activity against HeLa cells. tandfonline.com

Table 1: Cytotoxicity of Selected Compounds against Cancer Cell Lines

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| 2,6-Diaminopurinedeoxyriboside (DAPdR) | L1210 (mouse leukemia) | 50% inhibition of cell growth at 0.14 mM | nih.gov |

| 2-Amino-6-methoxypurine arabinoside | Transformed T-cells | Selective cytotoxicity | nih.gov |

| Thioguanine arabinoside | HeLa | Potent activity (ED50 = 10.5 µg/mL) | tandfonline.com |

| 2-Methyladenine arabinoside | HeLa | Potent activity (ED50 = 21.5 µg/mL) | tandfonline.com |

Research Applications as Biochemical Probes and Tools

Beyond its direct therapeutic potential, this compound and its derivatives serve as valuable tools in biochemical and biophysical research, aiding in the fundamental understanding of nucleic acids.

Use in Studying Nucleic Acid Structure and Function

The incorporation of 2,6-diaminopurine (DAP) into DNA and RNA offers a unique way to study their structure and function. guidechem.com DAP is an analog of adenine that forms three hydrogen bonds with thymine (B56734) in DNA, in contrast to the two hydrogen bonds formed between adenine and thymine. nih.govacs.org This additional hydrogen bond enhances the stability of the DNA duplex. nih.govacs.org

NMR and circular dichroism studies have revealed that a DNA duplex containing DAP paired with a complementary RNA strand adopts an A-form conformation. acs.org When paired with a complementary DNA strand, the duplex primarily exists in a B-form but can transition to an A-form under high salt conditions. acs.org This property makes DAP-modified nucleic acids useful for investigating the conformational dynamics of DNA and RNA.

Utility in Investigating DNA Mechanical Properties

The substitution of adenine with 2,6-diaminopurine also alters the mechanical properties of DNA. nih.gov Nanomechanical studies using atomic force microscopy and magnetic tweezers have shown that DAP substitution increases the flexural rigidity of double-stranded DNA, making it harder to bend. nih.gov Specifically, the persistence length of DAP-substituted DNA was found to be significantly greater than that of wild-type DNA. nih.gov

Furthermore, DAP-containing DNA exhibits distinct behavior under tension. nih.gov While wild-type DNA undergoes overstretching through tension-induced melting, DAP-DNA shows little to no hysteresis during cyclic stretching, suggesting it adopts a different overstretched conformation known as S-DNA. nih.gov These unique mechanical properties make DAP a valuable probe for studying DNA elasticity and the forces involved in DNA-protein interactions.

Application in the Design of Modified Oligonucleotides and RNA (e.g., FANA, 2'-F-RNA)

This compound and its derivatives are utilized in the synthesis of modified oligonucleotides with enhanced properties. These modifications are particularly relevant for antisense oligonucleotides, siRNAs, and aptamers. metkinenchemistry.com

One important class of modified nucleic acids is 2'-fluoroarabinonucleic acid (FANA). Oligonucleotides containing FANA modifications exhibit increased stability against nuclease degradation and hybridize strongly to target RNA. genelink.com Notably, FANA-modified oligonucleotides can induce cleavage of the target RNA by RNase H, a mechanism crucial for antisense applications. genelink.com The combination of FANA with other modifications, like 2'-F-RNA, has been shown to produce highly potent gene-silencing siRNAs. genelink.com

Similarly, 2'-Deoxy-2'-fluoro-RNA (2'-F-RNA) modifications provide increased target binding affinity and stability. metkinenchemistry.combiosyn.com The incorporation of 2,6-diaminopurine into these modified frameworks, such as in 2'-O-methyl RNA and LNA (Locked Nucleic Acid) chimeric oligonucleotides, further enhances thermodynamic stability. nih.gov For example, replacing a single 2'-O-methyladenosine with 2'-O-methyl-2,6-diaminopurine riboside can significantly increase the stability of a duplex. nih.gov

Combined Effects with Other Nucleosidic Agents (Preclinical Synergism)

The therapeutic potential of nucleoside analogs can sometimes be enhanced through combination with other agents. However, in the case of 2,6-diaminopurinedeoxyriboside (DAPdR) in L1210 cells, combinations with adenosine deaminase inhibitors like erythro-9-(2-hydroxy-3-nonyl)adenine or deoxycoformycin resulted in an antagonistic effect rather than the expected synergism. nih.gov This is because the toxicity of DAPdR in these cells is dependent on its conversion to deoxyguanosine by adenosine deaminase. nih.gov

In contrast, other combination strategies have shown promise. For instance, the cytotoxicity of cytosine arabinoside (Ara-C) against leukemia cells can be enhanced when used with a bispecific antibody that recruits T-cells to the tumor cells. nih.gov This suggests that combining nucleosidic agents with immunotherapies could be a promising approach. The study of combining different nucleoside analogs and other therapeutic modalities continues to be an area of active preclinical investigation.

Cellular Toxicity Profiles (Pre-Clinical Investigations)

The preclinical evaluation of this compound (ara-DAP) has included assessments of its cytotoxic effects across various cell lines. These studies are crucial for determining the compound's therapeutic index and understanding its differential effects on cancerous versus non-cancerous cells.

Detailed research findings indicate that the cytotoxicity of ara-DAP and its derivatives can be influenced by the specific cell line and the metabolic capabilities of those cells. For instance, the conversion of ara-DAP to its active metabolites is a key determinant of its cytotoxic potential.

Investigations into a related compound, (-)-β-D-2,6-Diaminopurine dioxolane (DAPD), which is a prodrug of (-)-β-D-dioxolane guanine (DXG), revealed that in CEM cells and peripheral blood mononuclear cells, only the 5'-triphosphate of DXG (DXG-TP) was detected upon exposure to either DAPD or DXG. nih.gov This metabolite, DXG-TP, demonstrated weak inhibition of human DNA polymerases α and β. nih.gov Notably, DXG itself showed little to no cytotoxicity or mitochondrial toxicity at the tested concentrations. nih.gov

The selectivity of these compounds for certain cell types is a significant area of investigation. For example, 2-Amino-6-methoxypurine arabinoside (506U), a soluble prodrug of guanine arabinoside (ara-G), was found to be selective for transformed T-cells over B-cells. nih.gov

The table below summarizes the cytotoxic activity of a derivative of 2,6-diaminopurine, specifically the β-2,6-diaminopurine nucleoside (compound 25), in various cell lines.

Table 1: Cytotoxicity of β-2,6-diaminopurine nucleoside (Compound 25) in Different Cell Lines

| Cell Line | IC₅₀ (µM) |

|---|---|

| Huh-7 | >100 |

| CEM | >100 |

| Vero | >100 |

| Human Lymphocytes (PHA) | >100 |

Data sourced from a study on the synthesis and antiviral evaluation of 2′,3′-dideoxy-2′,3′-didefluoro-D-arabinofuranosyl 2,6-disubstituted purine nucleosides. researchgate.net

Another study focused on derivatives of 2,6-diaminopurine and their effects on cancer cell lines. While less cytotoxic than the parent compound reversine, these molecules induced G2/M phase cell cycle arrest, particularly in HCT116 colorectal cancer cells. mdpi.com

It is also important to note that some derivatives, such as 2,6-Diaminopurine-3'-deoxyribonucleoside, have shown toxicity to certain normal cells, like chick embryo fibroblasts, while not being toxic to KB cells in culture. annualreviews.org This highlights the differential sensitivity of various cell types to these compounds.

The development of resistance is another aspect of the preclinical toxicity profile. Cancer cells can develop resistance to 2,6-diaminopurine by losing the function of the enzyme adenine phosphoribosyltransferase (APRT). wikipedia.org

The following table lists the compound names mentioned in this article.

Structure Activity Relationships and Structural Biology of 2,6 Diaminopurine Arabinoside Derivatives

Impact of Sugar Moiety Modifications on Biological Activity

The sugar component of 2,6-diaminopurine (B158960) nucleosides is a key determinant of their biological effects. Alterations to the arabinofuranosyl ring, including the stereochemistry of hydroxyl groups and the introduction of various substituents, can profoundly modulate activity.

Comparison of Arabinofuranosyl with Ribosyl, Deoxyribosyl, and Dideoxyribosyl Forms

The nature of the sugar ring itself is fundamental to the biological profile of 2,6-diaminopurine nucleosides. The arabinofuranosyl form of 2,6-diaminopurine (DAPA) serves as a potential prodrug, as it can be converted in vivo to 9-ß-D-arabinofuranosylguanine by adenosine (B11128) deaminase. conicet.gov.ar This conversion is a critical aspect of its mechanism of action.

Comparatively, the 2',3'-dideoxyriboside of 2,6-diaminopurine (ddDAPR) has demonstrated potent and selective inhibitory effects against HIV and HBV. conicet.gov.ar The absence of the hydroxyl groups at the 2' and 3' positions is a key feature for this activity. The 2'-deoxyriboside form (dDAPR) is also of significant interest, often used as a more soluble precursor for the synthesis of 2'-deoxyguanosine (B1662781). conicet.gov.ar The riboside of 2,6-diaminopurine (DAPR) has also been efficiently synthesized and is recognized for its therapeutic properties. researchgate.net

Table 1: Comparison of Different Sugar Forms of 2,6-Diaminopurine

| Compound Name | Sugar Moiety | Key Biological Relevance |

|---|---|---|

| 2,6-Diaminopurine arabinoside (DAPA) | Arabinofuranosyl | Potential prodrug for 9-ß-D-arabinofuranosylguanine. conicet.gov.ar |

| 2,6-Diaminopurine riboside (DAPR) | Ribosyl | Used as a pharmaceutical drug. researchgate.net |

| 2,6-Diaminopurine-2'-deoxyriboside (dDAPR) | 2'-Deoxyribosyl | Employed as a prodrug of deoxyguanosine. conicet.gov.ar |

| 2,6-Diaminopurine-2',3'-dideoxyriboside (ddDAPR) | 2',3'-Dideoxyribosyl | Potent and selective inhibitor of HIV and HBV. conicet.gov.ar |

Influence of Halogenation (e.g., Fluorine at 2' or 3' positions)

The introduction of halogen atoms, particularly fluorine, to the sugar moiety has been a successful strategy to enhance the biological activity of nucleoside analogs. For instance, 2',3'-dideoxy-2',3'-difluoro-D-arabino purine (B94841) nucleosides, including the 2,6-diaminopurine derivative, have shown selective anti-HIV-1 activities. nih.gov The 2,6-diaminopurine 2',3'-difluoro-β-D-arabinoside, in particular, displays potent anti-HIV-1 activity with only moderate cytotoxicity. nih.govresearchgate.net

Table 2: Effect of Halogenation on the Biological Activity of this compound Derivatives

| Compound | Modification | Biological Activity |

|---|---|---|

| 2,6-Diaminopurine 2',3'-difluoro-β-D-arabinoside | 2',3'-difluoro substitution on arabinose | Potent and selective anti-HIV-1 activity. nih.govresearchgate.net |

| 2'-Fluoro-2'-deoxyarabinosyl purine derivatives | 2'-fluoro substitution on arabinose | Cytotoxicity against tumor cell lines, anti-HIV activity. nih.gov |

Effects of Other Sugar Substitutions (e.g., Azido, Dioxolane, Cyano, Thio)

Besides halogenation, other substitutions on the sugar ring have been explored to modify the activity of 2,6-diaminopurine nucleosides. The introduction of a 3'-azido group, as seen in Zidovudine (AZT), is a well-known modification conferring anti-HIV activity. nih.gov

Dioxolane-modified nucleosides represent another important class. The (-)-β-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD), also known as amdoxovir, is a prodrug of (-)-β-D-dioxolane guanine (B1146940) (DXG), both of which exhibit potent anti-HIV activity. nih.govnih.gov The dioxolane ring serves as a bioisosteric replacement for the furanose sugar. researchgate.net

Thio-substitution, where the oxygen in the furanose ring is replaced by sulfur, creates 4'-thionucleosides. This modification can enhance chemical stability and resistance to phosphorylases. mdpi.comgoogle.com Additionally, modifications at the 4'-position with groups like ethynyl (B1212043) or cyano have been shown to impart antiviral efficacy. nih.gov

Table 3: Impact of Various Sugar Substitutions

| Substitution | Example Compound Class | Effect on Biological Activity |

|---|---|---|

| Azido | 3'-Azido-3'-deoxynucleosides | Anti-HIV activity. nih.gov |

| Dioxolane | Dioxolane-2,6-diaminopurine (DAPD) | Potent anti-HIV activity. nih.govnih.gov |

| Thio | 4'-Thionucleosides | Increased chemical stability and resistance to phosphorylases. mdpi.comgoogle.com |

| Ethynyl/Cyano | 4'-Ethynyl/Cyano-nucleosides | Antiviral efficacy. nih.gov |

Role of Purine Base Substituents on Activity and Selectivity

Modifications to the purine base of this compound are as crucial as sugar modifications in defining the compound's biological activity and selectivity.

Importance of the 2,6-Diamino Substitution Pattern